molecular formula C13H14ClN B15171685 2-Chloro-3,8-diethylquinoline CAS No. 1031928-05-8

2-Chloro-3,8-diethylquinoline

Cat. No.: B15171685
CAS No.: 1031928-05-8
M. Wt: 219.71 g/mol
InChI Key: PNDSHZHERMMWCJ-UHFFFAOYSA-N
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Description

2-Chloro-3,8-diethylquinoline is a heterocyclic aromatic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,8-diethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials . The reaction is catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often involve heating the mixture to temperatures around 150-200°C.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, microwave-assisted synthesis has been explored to reduce reaction times and improve yields . Additionally, the use of eco-friendly catalysts and solvent-free conditions are being investigated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,8-diethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substitution reactions yield various substituted quinolines.
  • Oxidation

Properties

CAS No.

1031928-05-8

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-3,8-diethylquinoline

InChI

InChI=1S/C13H14ClN/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11/h5-8H,3-4H2,1-2H3

InChI Key

PNDSHZHERMMWCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)CC

Origin of Product

United States

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